![molecular formula C17H24N2O5S B6332192 N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine CAS No. 2648935-21-9](/img/structure/B6332192.png)

N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

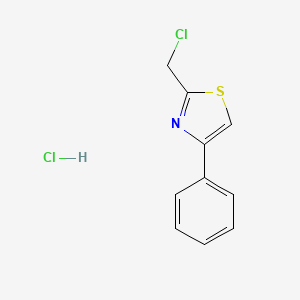

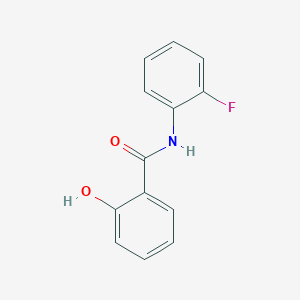

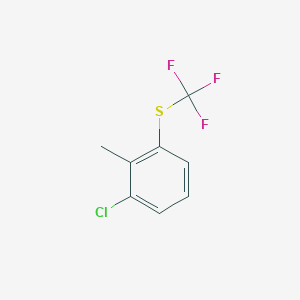

“N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine” is a chemical compound with the molecular formula C17H24N2O5S . It has a molecular weight of 368.45 . The IUPAC name for this compound is (2S)-3-methyl-2-({[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)butanoic acid .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine”, is a significant area of research in organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine” includes a six-membered piperidine ring, a phenylsulfonyl group, and a carbonyl group attached to an L-valine molecule . The InChI code for this compound is 1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-8-10-19(11-9-13)25(23,24)14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3,(H,18,20)(H,21,22)/t15-/m0/s1 .Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Synthesis and Spectral Analysis

N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine and its derivatives have been a subject of considerable interest due to their potential biological activities. For instance, compounds with the phenylsulfonyl piperidine structure have been synthesized through a series of steps involving benzenesulfonyl chloride and ethyl isonipecotate, yielding various derivatives that were screened for their activity against Gram-negative and Gram-positive bacteria, showing moderate to talented activity (Khalid et al., 2016).

Biological Evaluation and Enzyme Inhibition

Derivatives of N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine have been studied for their inhibitory effects on various enzymes. Some synthesized compounds demonstrated promising activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurological functions (Khalid et al., 2014). Moreover, compounds bearing the piperidine moiety were evaluated for their inhibitory activities against BChE enzyme, with molecular docking studies highlighting the potential interaction with amino acid residues critical for enzyme function (Khalid et al., 2016).

Thermal Phase Transitions and Structural Analysis

The compounds derived from N,N'-carbonyl-bis-(L-amino acids) including those related to valine, have displayed complex thermal behavior, revealing the importance of molecular structure in determining the phase transitions and thermal properties of such compounds (Tomašić et al., 2006).

Synthesis of Bioactive Sulfonamides and Scaffolds for Combinatorial Chemistry

Sulfonamides bearing the piperidine nucleus, including those related to N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine, have been synthesized and shown to possess bioactive properties, particularly against cholinesterase enzymes. These findings underline the therapeutic potential of these compounds in treating neurological disorders (Khalid, 2012). Additionally, the synthesis of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines from a piperidine building block has been reported, presenting a new scaffold for combinatorial chemistry, which could be pivotal in the discovery of novel therapeutic agents (Schramm et al., 2010).

Future Directions

The future directions in the research and development of “N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine” and similar piperidine derivatives involve the discovery and biological evaluation of potential drugs . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name |

(2S)-2-[[1-(benzenesulfonyl)piperidine-3-carbonyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-12(2)15(17(21)22)18-16(20)13-7-6-10-19(11-13)25(23,24)14-8-4-3-5-9-14/h3-5,8-9,12-13,15H,6-7,10-11H2,1-2H3,(H,18,20)(H,21,22)/t13?,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQMXDHNGOJCJQ-WUJWULDRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-{[1-(benzenesulfonyl)piperidin-3-yl]formamido}-3-methylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)

![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)

![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)